molecular formula C16H16Cl2N2O3S B5756786 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide

2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide

Cat. No. B5756786
M. Wt: 387.3 g/mol
InChI Key: OFJUFELQBBKEED-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide, also known as Dicamba, is a selective herbicide that is widely used in agriculture. This chemical compound is known for its ability to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba is a member of the benzoic acid herbicide family and is used to control weeds that have developed resistance to other herbicides.

Mechanism of Action

2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide works by mimicking the action of the plant hormone auxin. It binds to and activates the auxin receptor, leading to the disruption of normal plant growth and development. This results in the death of the targeted weeds.
Biochemical and Physiological Effects:
2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide has been found to have a number of biochemical and physiological effects on plants. It affects the expression of genes involved in plant growth and development, leading to changes in leaf morphology, stem elongation, and root growth. 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide also affects the production of ethylene, a hormone involved in plant growth and stress response.

Advantages and Limitations for Lab Experiments

2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide is a useful tool for studying the effects of herbicides on plant growth and development. Its selectivity for broadleaf weeds makes it a valuable tool for studying the mechanisms of herbicide resistance. However, its toxicity to non-target plants and potential environmental impacts must be taken into consideration when designing experiments.

Future Directions

There are several areas of research that could be pursued to further our understanding of 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide and its effects on plants. These include:
1. Studying the molecular mechanisms of 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide resistance in weeds.
2. Developing new formulations of 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide that are less toxic to non-target plants.
3. Investigating the potential impacts of 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide on soil microbiota and ecosystem function.
4. Studying the long-term effects of 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide use on plant growth and development.
In conclusion, 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide is a widely used herbicide that has been extensively studied for its herbicidal properties. Its selectivity for broadleaf weeds makes it a valuable tool for studying the mechanisms of herbicide resistance. However, its potential environmental impacts and toxicity to non-target plants must be taken into consideration when designing experiments. There are several areas of research that could be pursued to further our understanding of 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide and its effects on plants.

Synthesis Methods

2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide is synthesized by reacting 3,4-dichlorophenol with chloroacetic acid to form 3,4-dichlorophenoxyacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-5-isopropylthiophene to form 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide.

Scientific Research Applications

2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide is also used in research to study the effects of herbicides on plant growth and development.

properties

IUPAC Name

2-[[2-(3,4-dichlorophenoxy)acetyl]amino]-5-propan-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-8(2)13-6-10(15(19)22)16(24-13)20-14(21)7-23-9-3-4-11(17)12(18)5-9/h3-6,8H,7H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJUFELQBBKEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,4-Dichlorophenoxy)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide

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